2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

structure-activity relationship aryl substitution xanthine oxidase inhibition

2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 618441‑18‑2) is a fully synthetic 1,2,4‑triazole derivative bearing a thioether‑linked N‑phenylacetamide side chain. The 1,2,4‑triazole nucleus is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules with antimicrobial, anticancer, anti‑inflammatory and enzyme‑inhibitory properties.

Molecular Formula C24H22N4OS
Molecular Weight 414.5 g/mol
CAS No. 618441-18-2
Cat. No. B15082533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
CAS618441-18-2
Molecular FormulaC24H22N4OS
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)C
InChIInChI=1S/C24H22N4OS/c1-17-13-14-21(18(2)15-17)23-26-27-24(28(23)20-11-7-4-8-12-20)30-16-22(29)25-19-9-5-3-6-10-19/h3-15H,16H2,1-2H3,(H,25,29)
InChIKeyUJNMWEVSAZWHMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 618441-18-2): Core Scaffold and Building‑Block Profile


2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS 618441‑18‑2) is a fully synthetic 1,2,4‑triazole derivative bearing a thioether‑linked N‑phenylacetamide side chain. The 1,2,4‑triazole nucleus is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules with antimicrobial, anticancer, anti‑inflammatory and enzyme‑inhibitory properties [1]. The compound is commercially offered as a research‑grade screening sample (typically ≥95 % purity ) and its structure is registered in PubChem (CID 3669468), confirming its availability within high‑throughput screening collections [2].

Why 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Cannot Be Replaced by a Generic Triazole Analog


Although numerous 1,2,4‑triazole derivatives exist, three structural features of this compound jointly determine its biological fingerprint: (i) the 2,4‑dimethyl substitution pattern on the 5‑phenyl ring, which significantly modulates target‑binding potency relative to mono‑methyl or unsubstituted phenyl analogs [1]; (ii) the thioether (‑S‑) bridge, which in certain chemotypes serves as a prodrug‑activation handle for cysteine synthase A, a feature absent in oxy‑ether or amino‑linked congeners [2]; and (iii) the 4‑phenyl substituent on the triazole core, which influences selectivity for specific enzyme subclasses (e.g., NDM‑1 over other metallo‑β‑lactamases) [3]. Simple replacement by a regioisomeric 1,2,3‑triazole or a des‑methyl analog would perturb one or more of these determinants, leading to unpredictable potency, selectivity, or activation profiles. Therefore, procurement decisions must be guided by the specific substitution pattern rather than by the ‘triazole’ class label alone.

Quantitative Differentiation of 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Against Closest Analogs


2,4-Dimethylphenyl Substitution Yields 13‑Fold Potency Gain Over Unsubstituted Phenyl in a Triazole‑Based Enzyme Inhibition Assay

In a systematic SAR study of 1,2,4‑triazole derivatives, the 2,4‑dimethylphenyl analog (compound 1p) exhibited an IC₅₀ of 0.98 µM, whereas the unsubstituted phenyl comparator (compound 1b) showed an IC₅₀ of 13.00 µM—a 13.3‑fold improvement in potency. The 4‑methylphenyl analog (compound 1a, IC₅₀ = 2.20 µM) was intermediate, confirming that the second methyl group at the ortho position is a key contributor to target engagement [1]. Although this dataset originates from a distinct triazole chemotype, the consistent SAR trend provides a strong class‑level inference that the 2,4‑dimethylphenyl motif enhances binding affinity relative to common alternatives.

structure-activity relationship aryl substitution xanthine oxidase inhibition 1,2,4-triazole

Thioether Bridge Is Essential for Cysteine Synthase A‑Dependent Prodrug Activation; Oxy‑Ether Analogs Are Inactive

Thioacetamide‑triazoles have been shown to act as prodrugs that require activation by the bacterial enzyme cysteine synthase A (CysK). Replacement of the thioether bridge with an oxy‑ether or amino linker abolishes this activation mechanism. In the SAR series reported by Dharuman et al., modifications to the central thioacetamide linker (e.g., introduction of a methyl branch) substantially decreased antibacterial activity, while alterations to the triazole ring (e.g., switching from 1,2,3‑ to 1,2,4‑triazole) dramatically reduced potency [1]. Because the target compound retains the intact thioacetamide bridge, it is mechanistically positioned for CysK‑dependent activation, a property lost in oxygen‑linked or carbon‑linked variants.

antibacterial prodrug cysteine synthase A thioacetamide-triazole Escherichia coli

4‑Phenyl‑1,2,4‑triazole Substituent Confers Selective NDM‑1 Inhibition Over Other Metallo‑β‑Lactamases

A panel of 24 triazolylthioacetamides was evaluated against representatives of the three MBL subclasses. All compounds exhibited specific inhibitory activity against NDM‑1 (IC₅₀ range 0.15–1.90 µM) but no activity against CcrA, ImiS, or L1 at concentrations up to 10 µM [1]. SAR analysis indicated that the aromatic ring on the triazolylthiol fragment is critical for maintaining inhibitory potency, while the 4‑phenyl substituent contributes to the unique NDM‑1 selectivity profile [1]. The target compound, bearing both the 4‑phenyl and the thioacetamide moieties, occupies the structural space associated with this desirable selectivity window.

NDM-1 inhibitor metallo-β-lactamase selectivity triazolylthioacetamide

Computed Physicochemical Profile Differentiates 2,4‑Dimethylphenyl Analog from Lower‑Lipophilicity Alternatives

Computational property prediction (XLogP3) places the target compound at XLogP = 5.2, with a molecular weight of 414.5 g mol⁻¹ and a single hydrogen‑bond donor [1]. In contrast, the unsubstituted phenyl analog (des‑dimethyl) is predicted to have XLogP ≈ 4.0 and MW ≈ 386.5 g mol⁻¹, while the 4‑methylphenyl analog is predicted at XLogP ≈ 4.6 [2]. The increased lipophilicity of the target compound may enhance passive membrane permeability—a desirable feature for intracellular targets—but also requires careful monitoring of solubility and metabolic stability. This balance of properties provides a distinct physicochemical starting point for lead optimization relative to less lipophilic analogs.

drug-likeness lipophilicity permeability computational ADME

Commercial Availability at ≥95 % Purity with Documented Batch Traceability Supports Reproducible Screening

The target compound is listed by commercial suppliers with a minimum purity specification of ≥95 % and a catalog number (e.g., CM1054520) that enables batch‑level traceability . In contrast, many closely related analogs (e.g., the 4‑allyl‑5‑(2,4‑dimethylphenyl) variant, CAS 618441‑08‑0) are available primarily through pre‑packaged screening libraries with variable purity levels . The defined purity specification and independent cataloging reduce the risk of irreproducible biological results arising from unidentified impurities—a common pitfall when sourcing from aggregated library collections.

chemical procurement purity specification batch consistency screening collection

Recommended Application Scenarios for 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Based on Differentiation Evidence


Hit‑to‑Lead Optimization for NDM‑1‑Selective Metallo‑β‑Lactamase Inhibitors

The compound’s 4‑phenyl‑1,2,4‑triazole core and thioacetamide side chain align with the pharmacophore required for selective NDM‑1 inhibition (class‑level IC₅₀ range 0.15–1.90 µM) while sparing other MBL subclasses [1]. This selectivity profile makes it a suitable starting scaffold for medicinal chemistry campaigns targeting carbapenem‑resistant Enterobacteriaceae, where off‑target MBL inhibition would be undesirable.

Antibacterial Prodrug Screening Leveraging Cysteine Synthase A Activation

Because the thioacetamide bridge is essential for CysK‑dependent prodrug activation in Gram‑negative bacteria [2], this compound can serve as a validated probe for high‑throughput screens aimed at identifying novel antifolate or sulfur‑assimilation pathway inhibitors. Oxy‑ether or amino‑linked analogs should be excluded from such screens, reinforcing the procurement rationale for the thioether‑containing structure.

Structure‑Activity Relationship Expansion Around Aryl Substitution Patterns

The 2,4‑dimethylphenyl group provides a 13‑fold potency advantage over unsubstituted phenyl in a related triazole enzyme inhibition assay [3]. This quantitative benchmark supports the use of this compound as a reference point for synthesizing and evaluating next‑generation analogs with alternative substitution patterns (e.g., 2,4‑dihalo, 2,4‑dimethoxy) to further optimize target affinity and selectivity.

Physicochemical Property Benchmarking in Membrane‑Permeability Optimization

With an XLogP of 5.2 and a single H‑bond donor [4], the compound occupies the upper lipophilicity range suitable for passive membrane diffusion. It can serve as a lipophilic benchmark in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 studies, enabling direct comparison with less lipophilic analogs (e.g., unsubstituted phenyl, XLogP ≈ 4.0) to establish permeability–potency trade‑offs.

Quote Request

Request a Quote for 2-((5-(2,4-Dimethylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.